2'-Deoxyguanosine-5'-diphosphate

DNA Repair Enzymology Polymerase Mechanism

2'-Deoxyguanosine-5'-diphosphate (dGDP) is the definitive deoxyribonucleoside diphosphate for dissecting DNA polymerase fidelity (32,000-fold lower insertion than dGTP), characterizing Nudix hydrolases (Km~110 μM), and probing purine salvage pathway inhibitors (HGPRT IC50 12.5 μM). Unlike dGTP, it lacks the γ-phosphate; unlike GDP, it carries a 2'-deoxyribose—ensuring absolute assay specificity. Essential for enzyme kinetics studies and drug discovery targeting nucleotide metabolism.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
CAS No. 3493-09-2
Cat. No. B1655338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-5'-diphosphate
CAS3493-09-2
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
InChIKeyCIKGWCTVFSRMJU-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.5 mg/mL

2'-Deoxyguanosine-5'-diphosphate (dGDP): A Crucial Nucleotide Intermediate for Precise Enzymatic and Metabolic Research


2'-Deoxyguanosine-5'-diphosphate (dGDP; CAS 3493-09-2) is a purine deoxyribonucleoside diphosphate that serves as an obligate intermediate in the de novo and salvage pathways for dGTP biosynthesis, the essential precursor for DNA replication [1]. Unlike its triphosphate counterpart (dGTP), dGDP lacks the γ-phosphate, and unlike the ribonucleotide GDP, it possesses a 2'-deoxyribose sugar, creating a unique molecular signature that confers distinct substrate and inhibitor properties across multiple enzyme classes [2][3].

Why dGDP Cannot Be Substituted by dGTP, GDP, or dGMP in Critical Research Applications


dGDP is not a generic diphosphate nucleotide; its unique combination of a guanine base, 2'-deoxyribose sugar, and diphosphate group dictates specific and often strict interactions with enzymes that are central to nucleotide metabolism and DNA synthesis [1]. dGTP cannot substitute for dGDP in assays requiring a diphosphate substrate or in studies of enzymes that discriminate between di- and triphosphate forms, such as Nudix hydrolases or specific kinases [2]. The ribonucleotide GDP is not a suitable substitute for deoxyribonucleotide-specific enzymes, and dGMP lacks the diphosphate group required for enzymes like nucleoside diphosphate kinase [3]. The evidence below demonstrates that the functional and inhibitory profiles of dGDP are quantitatively distinct from its closest analogs, directly impacting experimental design and data interpretation.

Quantitative Differentiation of dGDP from Key Analogs: A Product-Specific Evidence Guide


32000-Fold Reduction in DNA Polymerase β Insertion Rate for dGDP vs. dGTP

dGDP is a vastly inferior substrate for human DNA polymerase β (Pol β) compared to its natural triphosphate counterpart, dGTP. Using single-turnover kinetics, the apparent insertion rate (kpol) for dGDP across a templating dC was found to be reduced by 32,000-fold relative to dGTP [1].

DNA Repair Enzymology Polymerase Mechanism

65,000-Fold Preference of Bacterial SasB Synthetase for GDP over dGDP

The B. subtilis SasB synthetase exhibits an extreme preference for the ribonucleotide GDP over the deoxyribonucleotide dGDP, with a kcat/Km value 65,000-fold higher for GDP . This discrimination is stricter than that of RNA polymerase against 2'-deoxynucleotides.

Bacterial Physiology Alarmone Signaling Substrate Specificity

dGDP is a Preferential Substrate for Nudix Hydrolase DR0975 with a Km of 110 μM

The Nudix hydrolase DR0975 from Deinococcus radiodurans displays a clear substrate preference for dGDP, which exhibits a Km of 110 μM and kcat of 0.18 s⁻¹ [1]. The enzyme's relative activity follows a defined hierarchy: dGDP > ADP > dADP > GDP > dTDP > UDP > dCDP > CDP, confirming its selectivity for specific diphosphate nucleotides.

Nucleotide Metabolism Nudix Hydrolases Substrate Profiling

dGDP is a Competitive Inhibitor of Human Placental Deoxyguanosine Kinase (IC50 ~2.1 μM)

dGDP functions as a potent feedback inhibitor of human placental deoxyguanosine kinase, the enzyme responsible for the initial phosphorylation of deoxyguanosine. It exhibits competitive inhibition with respect to deoxyguanosine, with an IC50 of approximately 2.1 μM [1][2]. Its inhibitory potency is comparable to, but distinct from, the triphosphate form dGTP (IC50 ~1.0 μM) [1].

Enzyme Regulation Nucleotide Metabolism Feedback Inhibition

dGDP is a Substrate for Nucleoside Diphosphate Kinase (NDK) to Produce dGTP

dGDP serves as the specific phosphate acceptor for nucleoside diphosphate kinase (NDK, EC 2.7.4.6), which catalyzes its conversion to the DNA precursor dGTP in the reaction: dGDP + ATP → dGTP + ADP [1][2]. This is a well-defined, conserved reaction essential for DNA biosynthesis in all domains of life.

Nucleotide Metabolism Enzyme Assay DNA Precursor Synthesis

dGDP is an Inhibitor of HGPRT with an IC50 of 12.5 μM, Twice as Potent as GDP

dGDP acts as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a central enzyme in the purine salvage pathway of protozoan parasites, with an IC50 of 12.5 μM [1]. Notably, it has been reported to be approximately twice as effective as guanosine-5'-diphosphate (GDP) in this context [2].

Parasitology Purine Salvage Enzyme Inhibition

Validated Research Applications for 2'-Deoxyguanosine-5'-diphosphate (dGDP) Based on Quantitative Evidence


Mechanistic Studies of DNA Polymerase Fidelity and the Role of the γ-Phosphate

dGDP is the definitive tool for probing the catalytic mechanisms of DNA polymerases. As demonstrated by the 32,000-fold reduction in insertion rate by human Pol β compared to dGTP [1], dGDP serves as a negative control substrate that isolates the contribution of the γ-phosphate to catalysis. Researchers can use dGDP in single-turnover kinetics, pre-steady-state burst experiments, and co-crystallization studies to dissect the conformational changes and chemical steps that are dependent on the triphosphate moiety.

Investigation of Nucleotide Pool Sanitation and Oxidative Damage Response

dGDP is the preferred substrate for characterizing Nudix hydrolases involved in 'housecleaning' of the nucleotide pool. Its quantitative kinetic parameters (Km = 110 μM, kcat = 0.18 s⁻¹) for enzymes like DR0975 [2] provide a robust baseline for assaying activity, determining substrate specificity hierarchies (e.g., dGDP > ADP > dADP > GDP), and screening for potential inhibitors. It is also essential for studies on 8-oxo-dGDP metabolism and its role in preventing mutagenesis.

Quantifying Feedback Regulation in Purine Salvage and De Novo Biosynthesis

dGDP is a critical reagent for studying the regulation of nucleotide kinases. Its defined inhibitory potency against human placental deoxyguanosine kinase (IC50 ~2.1 μM) [3] allows researchers to dissect the complex feedback loops controlling dGTP levels. This is crucial for understanding the biochemical basis of diseases linked to purine metabolism disorders and for developing or evaluating drugs targeting these pathways.

Parasite-Specific Enzyme Inhibition for Anti-Protozoal Drug Discovery

dGDP is a validated inhibitor of HGPRT (IC50 = 12.5 μM) [4], a key enzyme in the purine salvage pathway of parasites like Leishmania and Plasmodium. Its ~2-fold greater potency compared to GDP [5] makes it a valuable lead-like molecule and a specific biochemical tool for high-throughput screening assays aimed at identifying new anti-parasitic agents that target this unique metabolic vulnerability.

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